molecular formula C17H16N4O3S B4760376 N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4760376
M. Wt: 356.4 g/mol
InChI Key: ZKJJJXBJQDMGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea, also known as PMTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PMTU belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes such as cell division, intracellular transport, and cell signaling. N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea binds to the colchicine binding site of tubulin, which results in the destabilization of microtubules and subsequent cell cycle arrest and apoptosis. Furthermore, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of various kinases such as Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been reported to possess anti-inflammatory and anti-microbial properties. N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. Moreover, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potent anti-cancer activity, which makes it a promising therapeutic agent for various cancers. Moreover, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea exhibits a broad spectrum of activity against various cancer cell lines, which makes it a potential candidate for combination therapy. However, one of the limitations of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is its poor solubility in water, which can limit its bioavailability and efficacy. Moreover, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been reported to exhibit cytotoxicity against normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. One of the potential directions is the development of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea derivatives with improved solubility and bioavailability. Moreover, the combination of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea with other anti-cancer agents can be explored to enhance its efficacy and reduce its cytotoxicity. Furthermore, the potential of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in the treatment of inflammatory diseases and bacterial infections can be further explored. Additionally, the mechanism of action of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea can be further elucidated to understand its interaction with tubulin and other cellular targets.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential as a therapeutic agent in various diseases. One of the prominent applications of N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is in the treatment of cancer. It has been reported that N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea exhibits potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea exerts its anti-cancer effect by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-14-9-5-6-12(10-14)18-16(22)19-17-21-20-15(25-17)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJJJXBJQDMGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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